3-Cyclohepten-1-ol
Overview
Description
3-Cyclohepten-1-ol is an organic compound with the molecular formula C₇H₁₂O It is a cyclic alcohol with a seven-membered ring containing a double bond and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Cyclohepten-1-ol can be synthesized through several methods. One common approach involves the allylic acetoxylation of cycloheptene. In this method, cycloheptene is reacted with palladium acetate, benzoquinone, and manganese dioxide in anhydrous acetic acid at 60°C for 28 hours. The product is then purified through distillation .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohepten-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3-Cyclohepten-1-one.
Reduction: The double bond can be reduced to form cycloheptanol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Cyclohepten-1-one
Reduction: Cycloheptanol
Substitution: Various substituted cycloheptenes depending on the reagent used
Scientific Research Applications
3-Cyclohepten-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the production of fragrances and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclohepten-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond in the ring can participate in addition reactions, altering the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Cycloheptanol: Lacks the double bond present in 3-Cyclohepten-1-ol.
3-Cyclohepten-1-one: Contains a carbonyl group instead of a hydroxyl group.
Cyclohexen-1-ol: Has a six-membered ring instead of a seven-membered ring.
Uniqueness
This compound is unique due to its combination of a seven-membered ring, a double bond, and a hydroxyl group. This structure imparts distinct chemical properties and reactivity compared to its similar compounds .
Properties
IUPAC Name |
cyclohept-3-en-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-7-5-3-1-2-4-6-7/h1,3,7-8H,2,4-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYKCLPUYZYGSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCC(C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311640 | |
Record name | 3-Cyclohepten-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6925-17-3 | |
Record name | 3-Cyclohepten-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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